molecular formula C17H20Cl3NO3 B4103715 2-[[3-Chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]methylamino]ethanol;hydrochloride

2-[[3-Chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]methylamino]ethanol;hydrochloride

Cat. No.: B4103715
M. Wt: 392.7 g/mol
InChI Key: YYABINNSEVBCEP-UHFFFAOYSA-N
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Description

2-[[3-Chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]methylamino]ethanol;hydrochloride is a complex organic compound that features a combination of aromatic and aliphatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-Chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]methylamino]ethanol;hydrochloride typically involves multiple steps. One common route includes the reaction of 3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde with an amine, followed by reduction and subsequent reaction with ethanol. The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[[3-Chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]methylamino]ethanol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

2-[[3-Chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]methylamino]ethanol;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[[3-Chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]methylamino]ethanol;hydrochloride exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde
  • 4-chlorobenzyl chloride
  • m-chlorobenzoyl chloride

Uniqueness

2-[[3-Chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]methylamino]ethanol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[[3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]methylamino]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2NO3.ClH/c1-22-16-9-13(10-20-6-7-21)8-15(19)17(16)23-11-12-2-4-14(18)5-3-12;/h2-5,8-9,20-21H,6-7,10-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYABINNSEVBCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CNCCO)Cl)OCC2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[3-Chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]methylamino]ethanol;hydrochloride
Reactant of Route 2
2-[[3-Chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]methylamino]ethanol;hydrochloride
Reactant of Route 3
Reactant of Route 3
2-[[3-Chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]methylamino]ethanol;hydrochloride
Reactant of Route 4
2-[[3-Chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]methylamino]ethanol;hydrochloride
Reactant of Route 5
Reactant of Route 5
2-[[3-Chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]methylamino]ethanol;hydrochloride
Reactant of Route 6
2-[[3-Chloro-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]methylamino]ethanol;hydrochloride

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